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3-Isopropoxyazetidine-3-carboxylic acid hydrochloride - 1523606-43-0

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

Catalog Number: EVT-1696672
CAS Number: 1523606-43-0
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-(Diethylamino)ethyl)-5-nitro-1H-indazole-3-carboxylic acid hydrochloride

Reference: [] Crystal structure of 1-(2-(diethylamino)ethyl)-5-nitro-1Hindazole- 3-carboxylic acid hydrochloride, C14H18N4O4 · HCl.

1-Acyl-2-pyrrolidone-3-carboxylic acid

Reference: [] Synthesis, Decarboxylation, and Nitrosation of 1‐Acyl‐2‐pyrrolidone‐3‐carboxylic Acids: A Convenient Novel Entry to 2,3‐Dioxopyrrolidine Derivatives.

(—)-(3S,4S)-l-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid

Reference: [] Crystal Structure of (—)-(3S,4S)-l-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic Acid (R)-α-Methylbenzylamine Salt.

Overview

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of azetidine carboxylic acids. This compound features an isopropoxy group and plays a significant role in medicinal chemistry due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific investigations.

Source

The synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride can be traced back to research focused on developing novel compounds with biological activity. It is often derived from simpler azetidine derivatives through specific chemical reactions that introduce the isopropoxy and carboxylic acid functionalities.

Classification

This compound is classified under:

  • Chemical Class: Azetidine derivatives
  • Functional Groups: Carboxylic acid, ether (isopropoxy)
  • Salt Form: Hydrochloride
Synthesis Analysis

Methods

The synthesis of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride typically involves several steps, including the formation of the azetidine ring and subsequent functionalization. Common methods include:

  1. Formation of Azetidine: The starting material can be an appropriate amino alcohol or a related precursor that undergoes cyclization to form the azetidine structure.
  2. Introduction of Isopropoxy Group: This can be achieved through nucleophilic substitution reactions where an isopropyl alcohol derivative reacts with an azetidine intermediate.
  3. Carboxylation: The introduction of the carboxylic acid group can be accomplished via carbon dioxide addition or by using carboxylating agents like phosgene or carbonyl diimidazole.
  4. Hydrochloride Formation: The final step involves converting the free base form into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Technical Details

The synthesis may involve specific conditions such as temperature control, reaction time, and choice of solvent to optimize yield and purity. For instance, using solvents like dichloromethane or ethanol can facilitate the nucleophilic substitutions and subsequent reactions.

Molecular Structure Analysis

Structure

The molecular structure of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride consists of:

  • An azetidine ring (a four-membered cyclic amine)
  • A carboxylic acid group (-COOH) attached to the third carbon of the azetidine
  • An isopropoxy group (-O-C(CH₃)₂) attached to the same carbon as the carboxylic acid

Data

  • Molecular Formula: C₇H₁₃ClN₁O₃
  • Molecular Weight: Approximately 191.64 g/mol
  • Structural Representation: The compound can be depicted using standard chemical drawing conventions, showing the connectivity between atoms.
Chemical Reactions Analysis

Reactions

The chemical reactivity of 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride includes:

  1. Nucleophilic Substitution: The isopropoxy group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further modifications.
  2. Decarboxylation: Under certain conditions, the carboxylic acid may undergo decarboxylation, leading to the formation of an amine or other derivatives.
  3. Esterification: The presence of the carboxylic acid allows for esterification reactions with alcohols, potentially leading to prodrugs or other derivatives.

Technical Details

Reactions are typically performed under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield.

Mechanism of Action

Process

The mechanism of action for compounds like 3-Isopropoxyazetidine-3-carboxylic acid hydrochloride often involves:

  1. Interaction with Biological Targets: These compounds may interact with specific receptors or enzymes in biological systems, influencing metabolic pathways.
  2. Modulation of Cellular Processes: By binding to target proteins, they can modulate various cellular processes such as signal transduction, gene expression, or enzyme activity.

Data

Research indicates that similar azetidine derivatives exhibit activity against certain biological targets, suggesting potential therapeutic applications in areas like anti-inflammatory or antimicrobial treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data would need to be obtained from empirical studies.
  • Solubility: Generally soluble in polar solvents such as water and ethanol due to the presence of both hydrophilic (carboxylic acid) and hydrophobic (isopropoxy) groups.

Chemical Properties

  • Stability: The hydrochloride form enhances stability compared to free base forms.
  • pH Sensitivity: Exhibits varying solubility based on pH levels due to the ionizable carboxylic acid group.
Applications

Scientific Uses

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride has several potential applications in scientific research:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biochemical Research: Useful in studying metabolic pathways due to its interaction with biological systems.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex molecules.

This compound represents a valuable addition to the library of chemical entities used in drug discovery and development efforts across various fields in medicinal chemistry and biochemistry.

Biosynthetic Origins and Evolutionary Context of Azetidine Alkaloids

Phylogenetic Distribution of Azetidine Synthases in Bacterial Natural Product Pathways

Azetidine-2-carboxylic acid (AZE) synthases represent specialized enzymes that catalyze the formation of the strained azetidine ring system from S-adenosylmethionine (SAM). Recent structural and biochemical studies have revealed their widespread phylogenetic distribution across diverse bacterial phyla, fundamentally altering our understanding of azetidine alkaloid biosynthesis. These enzymes, including characterized representatives like AzeJ and VioH, belong to the class I methyltransferase (MT1) superfamily but have evolved distinct catalytic functions. AzeJ forms homodimers with a classic Rossmann fold (7-stranded β-sheet surrounded by α-helices), while VioH functions as a monomer, despite sharing significant structural similarity (28% sequence identity, backbone RMSD = 1.8 Å) [1].

Genomic analyses reveal AZE synthase homologs embedded within biosynthetic gene clusters (BGCs) of phylogenetically diverse bacteria, including:

  • Actinobacteria: Streptomyces cattleya (clipibicyclenes, azabicyclenes), Streptomyces sp. GSL-6B/UTZ13 (bonnevillamides)
  • Proteobacteria: Pseudomonas aeruginosa (azetidomonamides)
  • Myxococcota: Cystobacter violaceus (vioprolides)

Table 1: Distribution of Azetidine Synthases in Bacterial Natural Product Pathways

Bacterial StrainPhylumNatural ProductAzetidine SynthaseKey Structural Features
Streptomyces cattleyaActinobacteriaClipibicyclenes, AzabicyclenesHomolog identifiedEncoded within NRPS-containing BGC
Streptomyces sp. GSL-6BActinobacteriaBonnevillamidesHomolog identifiedAssociated with methyltransferase genes
Pseudomonas aeruginosaProteobacteriaAzetidomonamidesAzeJHomodimer, Rossmann fold, GxxxG SAM-binding
Cystobacter violaceusMyxococcotaVioprolidesVioHMonomer, Rossmann fold, requires VioG partner

This broad phylogenetic occurrence suggests azetidine ring incorporation is a more prevalent strategy in bacterial secondary metabolism than previously recognized. The conservation of the core MT1 fold across these diverse synthases indicates an evolutionary trajectory where a common structural scaffold was co-opted for the specialized function of strained heterocycle formation, likely driven by ecological pressures favoring bioactive compounds containing the azetidine moiety as a proline mimic [1].

Evolutionary Divergence of SAM-Dependent Cyclization Mechanisms in Prokaryotic Systems

SAM-dependent enzymes exhibit remarkable catalytic versatility, exploiting the sulfonium's electrophilicity to drive diverse transformations. Among cyclization reactions, three primary pathways exist for SAM utilization: 1) Formation of homoserine-γ-lactone (HSL), 2) Formation of 1-aminocyclopropane-1-carboxylic acid (ACC), and 3) Formation of azetidine-2-carboxylic acid (AZE). Structural and mechanistic studies of AzeJ and VioH provide crucial insights into the evolutionary divergence enabling AZE formation within the MT1 superfamily [1].

The catalytic outcome hinges critically on precise substrate (SAM) positioning within the active site. High-resolution co-crystal structures of AzeJ with SAH (S-adenosylhomocysteine, a SAM analog) and with its products MTA (methylthioadenosine) and AZE (PDB IDs: 8RYD, 8RYE, 8RYF) reveal the molecular basis for 4-exo-tet cyclization. Key distinguishing features promoting AZE formation over alternative SAM cyclizations include:

  • Kinked Substrate Conformation: The homocysteine (HCY) moiety of SAM adopts a strained kinked conformation within the AzeJ active site. This unique geometry, enforced by interactions with Tyr176, Asn139, Ser203, Phe134, and Tyr175, positions the nucleophilic nitrogen (HCY-NH2, maintained in its neutral form) proximal (2.9 Å) to the electrophilic Cγ-carbon of HCY, favoring intramolecular nucleophilic attack to form the four-membered ring [1].
  • Cation-π Interactions: A π-interaction between Phe134 and the neutral HCY-NH2 increases the nucleophilicity of the attacking nitrogen, facilitating the energetically challenging ring closure to form the strained azetidine system.
  • Desolvation Effects: The closed conformation of the enzyme active site, achieved via structural rearrangements of the N-terminus upon ligand binding, creates a shielded microenvironment. This desolvation effect lowers the transition state energy barrier for the cyclization reaction, which is particularly crucial for forming the highly strained azetidine ring compared to less strained lactones or cyclopropanes [1].
  • Absence of Carboxylate Counterion: Unlike ACC synthases that stabilize the linear SAM conformation via interactions with the HCY carboxylate, AzeJ lacks a counterion for the HCY-COO⁻. This allows the kinked conformation essential for AZE formation. The carboxylate is instead hydrogen-bonded to Tyr176, Asn139, and Ser203, contributing to the specific orientation [1].

Quantum mechanical calculations corroborate that this constellation of active site features—specific substrate conformation, precise residue interactions, and desolvation—reduces the activation energy barrier for the 4-exo-tet cyclization, enabling the enzyme to overcome the inherent kinetic challenge of forming the strained azetidine ring. This represents a significant evolutionary innovation diverging from the catalytic mechanisms of the closely related HSL and ACC synthases within the broader MT1 enzyme family [1].

Role of Non-Ribosomal Peptide Synthetases (NRPS) in Azetidine Incorporation

The biosynthetic utility of azetidine alkaloids extends beyond their formation; their incorporation into complex natural products relies heavily on specialized Non-Ribosomal Peptide Synthetase (NRPS) machinery. AZE serves as a potent proline mimic due to its similar size but distinct conformational constraints (reduced ring size, increased ring strain). Bacterial NRPS pathways have evolved adenylation (A) domains with relaxed specificity or dedicated A-domains capable of selectively activating AZE or its derivatives (e.g., methyl-AZE) and incorporating them into peptide backbones [1] [4].

Key NRPS pathways utilizing AZE synthases include:

  • Vioprolide Biosynthesis (Cystobacter violaceus): VioH AZE synthase works in concert with the radical SAM methyltransferase VioG to produce methyl-AZE. This modified building block is specifically recognized and incorporated by dedicated modules within the large Vio NRPS assembly line [1].
  • Bonnevillamide Biosynthesis (Streptomyces sp.): The NRPS incorporates methyl-AZE derived from its specific synthase.
  • Azabicyclene Biosynthesis (Streptomyces cattleya): The pathway utilizes AZE as a precursor for further enzymatic modifications (e.g., cyclization) to form complex bicyclic structures [1].

The potential of AZE synthases for combinatorial biosynthesis was demonstrated by introducing the azeJ gene into the pyrrolizixenamide pathway, which naturally incorporates proline. Engineered strains produced novel azabicyclene analogs where proline was replaced by AZE. This successful substitution highlights: 1) The functional compatibility of AZE with NRPS machinery evolved for proline incorporation, and 2) The potential to rationally engineer NRPS pathways using AZE synthases to generate structurally diverse "azetidine-containing" natural product analogs with potentially altered bioactivities [1] [4]. The ability of NRPS A-domains to accept AZE, despite its increased ring strain compared to proline, underscores the adaptability of these megasynthetases and provides a powerful tool for synthetic biology approaches to novel bioactive compounds. The distinct conformational profile of AZE versus proline—imposing different constraints on peptide backbone angles—can significantly impact the tertiary structure and biological function of the resulting non-ribosomal peptides, making it a valuable building block for diversification [4].

Table 2: Azetidine-Containing Natural Products and Their NRPS Incorporation

Natural ProductProducing OrganismAzetidine FormNRPS Specificity AdaptationEngineered Pathway Example
VioprolidesCystobacter violaceusMethyl-AZEDedicated A-domain for methyl-AZEN/A
BonnevillamidesStreptomyces sp. GSL-6B/UTZ13Methyl-AZEDedicated A-domain for methyl-AZEN/A
AzetidomonamidesPseudomonas aeruginosaAZEDedicated or promiscuous A-domain for AZEN/A
AzabicyclenesStreptomyces cattleyaAZE (modified)Dedicated A-domain for AZEPyrrolizixenamide (Pro → AZE swap)
ClipibicyclenesStreptomyces cattleyaAZE (modified)Dedicated A-domain for AZEN/A

Properties

CAS Number

1523606-43-0

Product Name

3-Isopropoxyazetidine-3-carboxylic acid hydrochloride

IUPAC Name

3-propan-2-yloxyazetidine-3-carboxylic acid;hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C7H13NO3.ClH/c1-5(2)11-7(6(9)10)3-8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H

InChI Key

KQMYUZKQDAQHMH-UHFFFAOYSA-N

SMILES

CC(C)OC1(CNC1)C(=O)O.Cl

Canonical SMILES

CC(C)OC1(CNC1)C(=O)O.Cl

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